N-(4-acetylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-14-4-9-19(15(2)12-14)32-22-21-26-28(23(31)27(21)11-10-24-22)13-20(30)25-18-7-5-17(6-8-18)16(3)29/h4-12H,13H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJXEBFNXPGIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include acyl chlorides, amines, and thiols, under conditions such as reflux or catalytic amounts of acids or bases .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(4-acetylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for more complex molecules, potentially leading to new materials with unique properties .
Biology and Medicine: In biology and medicine, N-(4-acetylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide may have potential as a pharmaceutical agent due to its unique structure, which could interact with biological targets in novel ways .
Industry: In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action for N-(4-acetylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazolo[4,3-a]pyrazine core can bind to specific sites on these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4,4’-Dichlorobenzophenone: This compound has a similar aromatic structure but lacks the triazolo[4,3-a]pyrazine core.
Lemon Balm (Rosmarinic Acid): While not structurally similar, it shares some functional properties such as antioxidant activity.
Uniqueness: N-(4-acetylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is unique due to its specific combination of functional groups and the triazolo[4,3-a]pyrazine core, which confer distinct chemical and biological properties .
Biological Activity
N-(4-acetylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure
The compound features a complex structure that includes:
- An acetylphenyl group
- A triazolo-pyrazine core
- A sulfanyl group attached to a dimethylphenyl moiety
This structural diversity is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities including:
1. Anticancer Activity
Studies have shown that this compound has significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM against A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| MCF-7 | 20 |
These findings suggest a promising avenue for further development as an anticancer agent.
2. Antioxidant Activity
The compound also showed notable antioxidant properties. In assays measuring DPPH radical scavenging activity, it demonstrated a scavenging effect comparable to standard antioxidants like ascorbic acid.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 85 |
This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases.
3. Anti-inflammatory Effects
Preliminary studies indicate that the compound may reduce inflammation markers in vitro. It inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activity of this compound can be attributed to several mechanisms:
1. Inhibition of Cell Proliferation
The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased caspase-3 activity in treated cells.
2. Modulation of Signaling Pathways
Research suggests that the compound may inhibit key signaling pathways involved in cancer progression and inflammation, including the NF-kB and MAPK pathways.
Case Studies
A recent study focused on the efficacy of this compound in multicellular spheroid models of cancer. It was found to significantly reduce spheroid growth and induce cell death at concentrations as low as 5 µM. This model better mimics in vivo tumor environments compared to traditional monolayer cultures.
Q & A
Q. What are the key synthetic routes for synthesizing this triazolo-pyrazine acetamide derivative, and what challenges arise during its preparation?
The compound’s synthesis typically involves multi-step protocols, including:
- Core scaffold formation : Cyclocondensation of substituted pyrazine precursors with triazole derivatives under reflux conditions (e.g., ethanol or THF) .
- Sulfanyl group incorporation : Thiolation of the pyrazine ring using 2,4-dimethylphenyl thiol under basic conditions (e.g., NaH/DMF) .
- Acetamide coupling : Reacting the intermediate with 4-acetylphenyl acetic acid via carbodiimide-mediated coupling (EDC/HOBt) . Challenges : Low yields in cyclocondensation steps due to steric hindrance, and purification difficulties caused by byproducts from incomplete thiolation .
Q. How can the compound’s structural integrity be validated post-synthesis?
Use a combination of:
- Spectroscopic methods : -/-NMR to confirm substituent positions (e.g., acetylphenyl protons at δ 2.5–2.7 ppm, sulfanyl group via -NMR coupling patterns) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak matching theoretical mass ± 0.001 Da) .
- X-ray crystallography : For unambiguous confirmation of the triazolo-pyrazine scaffold and spatial arrangement of substituents (e.g., dihedral angles between phenyl rings) .
Q. What preliminary assays are recommended to assess its biological activity?
- In vitro enzyme inhibition : Screen against kinases or proteases (e.g., ATP-binding pocket assays) due to the triazolo-pyrazine core’s affinity for enzymatic active sites .
- Cellular cytotoxicity : MTT assays in cancer/primary cell lines to evaluate IC values .
- Solubility/pharmacokinetics : Use HPLC to measure logP and aqueous solubility, critical for downstream in vivo studies .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production without compromising purity?
Apply Design of Experiments (DoE) and Bayesian optimization :
- DoE : Vary reaction parameters (temperature, solvent ratio, catalyst loading) to identify critical factors. For example, increasing reaction temperature from 80°C to 100°C improves cyclocondensation yield by 15% but risks decomposition .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce byproduct formation in thiolation steps .
- Heuristic algorithms : Use machine learning to predict optimal conditions (e.g., solvent polarity index >4.0 improves acetamide coupling efficiency) .
Q. How to resolve contradictions in biological activity data across different assay systems?
Contradictions often arise from assay-specific conditions (e.g., pH, cofactors). Mitigate via:
- Orthogonal assays : Compare results from enzymatic (cell-free) vs. cellular assays to distinguish direct inhibition from off-target effects .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 2,4-dimethylphenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR) .
- Molecular docking : Validate binding modes using crystallographic data (e.g., triazolo-pyrazine interactions with catalytic lysine residues) .
Q. What strategies are effective for improving metabolic stability of this compound?
- Prodrug design : Mask the acetyl group with hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance plasma stability .
- Isotope labeling : Incorporate deuterium at metabolically labile positions (e.g., methyl groups on the phenyl ring) to slow CYP450-mediated oxidation .
- Metabolite identification : Use LC-MS/MS to detect major Phase I metabolites and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
